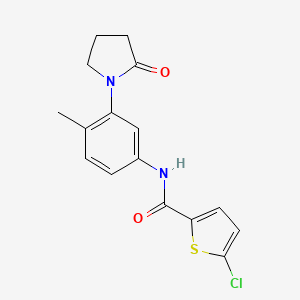

5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis

The molecular structure of this compound was clarified by the X-ray crystal structure of the compound in complex with human FXa .Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Physical And Chemical Properties Analysis

The physical properties of similar compounds include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. They are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.Applications De Recherche Scientifique

Antiviral Activity

This compound, like many indole derivatives, has potential antiviral properties. Indole derivatives have been found to inhibit various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is structurally similar to the core of this compound, suggests that it could be synthesized into derivatives that target specific viral pathogens, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory and Analgesic Properties

Compounds with an indole nucleus have been reported to exhibit significant anti-inflammatory and analgesic activities . The structural similarity of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide to these indole derivatives could mean it has the potential to be developed into a therapeutic agent that could manage pain and inflammation, with a lower ulcerogenic index compared to traditional drugs like indomethacin and celecoxib.

Anticancer Potential

The indole scaffold is a common feature in many synthetic drug molecules with anticancer activity . The compound could be investigated for its ability to bind with high affinity to multiple receptors that are relevant in cancer pathways, potentially leading to the development of new anticancer agents.

Antioxidant Effects

Indole derivatives have been recognized for their antioxidant potential, which is crucial in protecting cells from oxidative stress . By extension, 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide could be explored for its antioxidant properties, which may contribute to its therapeutic profile in diseases where oxidative stress is a key factor.

Antimicrobial Activity

The structural complexity of indole derivatives lends them to a broad spectrum of antimicrobial activity . Research into the applications of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide could reveal its efficacy against a range of bacterial and fungal pathogens, addressing the growing concern of antimicrobial resistance.

Role in Plant Growth and Development

Indole-3-acetic acid, a plant hormone derived from the indole nucleus, is crucial for plant growth and development . The compound , due to its indole-related structure, might influence the synthesis or signaling pathways of plant hormones, presenting an opportunity for its application in agriculture to enhance crop yields or manage plant diseases.

Mécanisme D'action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Mode of Action

The compound acts as a direct inhibitor of FXa . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s action affects the blood coagulation pathway . By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, thereby affecting the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect.

Pharmacokinetics

The compound is characterized by good oral bioavailability and high potency . The oxazolidinone class, to which this compound belongs, is generally known for its favorable pharmacokinetic profile . .

Result of Action

The inhibition of FXa by this compound leads to a decrease in thrombin formation, which in turn reduces the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect , making the compound a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s interaction with its target, FXa, occurs in the complex environment of the blood coagulation cascade, which involves multiple enzymes and cofactors .

Safety and Hazards

Orientations Futures

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems . The current study deciphers the combined ligand- and structure-based computational insights to profile structural determinants for the selectivity of representative diverse classes of FXa-selective, thrombin-selective, as well as dual FXa-thrombin high affinity inhibitors .

Propriétés

IUPAC Name |

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSHWSVUNELGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)

![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)